molecular formula C21H22N2O2 B11335290 2-butoxy-N-(2-methylquinolin-8-yl)benzamide

2-butoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11335290
M. Wt: 334.4 g/mol
InChI Key: FYYBHDCFIPACBY-UHFFFAOYSA-N
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Description

2-butoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(2-methylquinolin-8-yl)benzamide can be achieved through a multi-step process involving the functionalization of quinoline and benzamide derivatives. One common method involves the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(II)-catalyzed C–H bond activation . This reaction typically proceeds under mild conditions and yields the desired product in good to moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of metal-free protocols for regioselective halogenation of quinoline derivatives can be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-butoxy-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential antibacterial and antioxidant activities.

    Medicine: Quinoline derivatives are known for their antimalarial and anticancer properties, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-N-(2-methylquinolin-8-yl)benzamide stands out due to its butoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The presence of the butoxy group may also influence the compound’s solubility and pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-butoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C21H22N2O2/c1-3-4-14-25-19-11-6-5-9-17(19)21(24)23-18-10-7-8-16-13-12-15(2)22-20(16)18/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

FYYBHDCFIPACBY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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